molecular formula C12H17BO2 B1405840 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane CAS No. 223799-24-4

5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane

Cat. No. B1405840
M. Wt: 204.08 g/mol
InChI Key: FPHZOLPTFFTLBD-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane, otherwise known as DMPB, is a boron-containing compound used in a variety of scientific research applications. It is a stable, non-toxic compound that has proven to be useful in a wide range of biochemical and physiological experiments.

Scientific Research Applications

Hydrolytic Stability and Structural Insights

5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane has been noted for its unusual degree of hydrolytic stability. Structural analysis through X-ray crystallography has revealed insights into its molecular structure, such as the nearly planar 1,3,2-dioxaborinane ring and bond lengths indicating delocalization confined to the heterocyclic ring (Emsley et al., 1989).

Reaction Mechanisms and Transformations

The compound has been studied for its reaction mechanisms with other chemicals like acetonitrile. This has led to the formation of various derivatives and has been pivotal in understanding the transformation processes involved (Kuznetsov et al., 1996).

Conformational Properties

Studies have also focused on the conformational properties of the compound. For instance, the synthesis of various alkyl-1,3,2-dioxaborinanes, including derivatives of 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane, has shown that these molecules are conformationally homogeneous and do not contain axial substituents in certain positions. These findings are significant for understanding the stereochemistry of such heterocycles (Kuznetsov et al., 1978).

Synthesis and Structural Studies

The compound has been used in the synthesis of potentially useful chiral isocyanomethylphosphonate synthons. The molecular structures of these synthons have been determined through single-crystal X-ray analysis, providing valuable insights into their stereochemistry and potential applications in organic synthesis (Weener et al., 1998).

Applications in Cross-Coupling Reactions

The compound has been reported in cross-coupling reactions, like Suzuki cross-coupling, to yield biaryls. Optimizing this process to obtain good yields under specific conditions highlights its utility in organic synthesis (Chaumeil et al., 2000).

Spectroscopic Studies

Spectroscopic studies involving 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane have provided insights into the behavior of similar compounds under specific conditions, such as chemical ionization, thereby expanding the understanding of their molecular fragmentation and stability (Hancock & Weigel, 1979).

properties

IUPAC Name

5,5-dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2/c1-10-5-4-6-11(7-10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHZOLPTFFTLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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